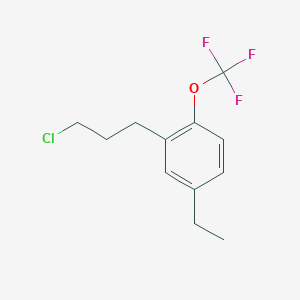
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group
准备方法
The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative that has suitable substituents.
Substitution Reaction: A chloropropyl group is introduced through a substitution reaction, often using reagents like 1-bromo-3-chloropropane.
Ethylation: The ethyl group is added via an alkylation reaction, using ethyl halides under appropriate conditions.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents such as trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, introducing new functional groups.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can form covalent bonds with target proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-benzene: Lacks the ethyl and trifluoromethoxy groups, resulting in different chemical properties and applications.
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are not present in its analogs.
生物活性
1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring with three substituents: a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group. Its molecular formula is C12H14ClF3O with a molecular weight of approximately 266.68 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which can significantly influence its interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects. While specific data on this compound is limited, related compounds with similar structures have shown significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
The trifluoromethoxy group is known to enhance lipophilicity and bioavailability, potentially affecting pharmacological properties. This modification can influence the compound's interaction with biological membranes and receptors, leading to various biological responses.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethoxy groups can exhibit antimicrobial properties. A study on similar compounds revealed significant inhibition against various bacterial strains, suggesting that this compound may possess similar activity due to its structural features .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of related compounds. For instance, studies have shown that certain trifluoromethoxy-substituted benzenes can inhibit pro-inflammatory cytokines in vitro, indicating that this compound could also exert anti-inflammatory effects .
Anticancer Activity
Compounds with similar structural characteristics have been investigated for their anticancer properties. Fluorinated compounds have demonstrated enhanced efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The unique electronic properties imparted by the trifluoromethoxy group may enhance these effects.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3-Chloropropyl)-3-ethylbenzene | Lacks trifluoromethoxy group | Different reactivity profile |
| 1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene | Contains trifluoromethylthio instead | Variations in applications due to sulfur presence |
| 3-Chloropropylbenzene | Simpler structure without ethyl or trifluoromethoxy groups | Serves as a precursor for more complex molecules |
The presence of the trifluoromethoxy group in this compound imparts distinct chemical and physical properties that set it apart from these similar compounds, making it particularly valuable in research and application contexts.
属性
分子式 |
C12H14ClF3O |
|---|---|
分子量 |
266.68 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4-ethyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
QEWNSVQOJCHMCS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)OC(F)(F)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















